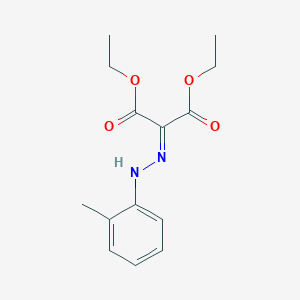
2-(2-Methylphenyl)hydrazonomalonic acid diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylphenyl)hydrazonomalonic acid diethyl ester is an organic compound with a complex structure that includes both ester and hydrazone functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate typically involves the reaction of diethyl malonate with 2-methylphenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The process involves the formation of a hydrazone linkage between the hydrazine and the malonate ester .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methylphenyl)hydrazonomalonic acid diethyl ester can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-(2-Methylphenyl)hydrazonomalonic acid diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its hydrazone moiety, which is known to interact with various biological targets.
Industry: It may be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate involves its interaction with molecular targets through its hydrazone and ester functional groups. These interactions can lead to various biological effects, such as enzyme inhibition or activation, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 2-[(4-methylphenyl)hydrazinylidene]propanedioate
- Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate
Uniqueness
2-(2-Methylphenyl)hydrazonomalonic acid diethyl ester is unique due to the position of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
13636-62-9 |
|---|---|
Fórmula molecular |
C14H18N2O4 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate |
InChI |
InChI=1S/C14H18N2O4/c1-4-19-13(17)12(14(18)20-5-2)16-15-11-9-7-6-8-10(11)3/h6-9,15H,4-5H2,1-3H3 |
Clave InChI |
BYVZJSJGAMJAKA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1C)C(=O)OCC |
SMILES canónico |
CCOC(=O)C(=NNC1=CC=CC=C1C)C(=O)OCC |
Sinónimos |
2-(2-Methylphenyl)hydrazonomalonic acid diethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















